4-tert-butyl-2-cyclopropyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine
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Overview
Description
4-tert-butyl-2-cyclopropyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with multiple functional groups. This compound's intricate structure makes it of interest in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis. Key steps involve:
Construction of the pyrimidine core: : Starting from commercially available precursors, cyclization reactions form the pyrimidine core.
Formation of the oxadiazole ring: : Using cyclization of appropriate precursors to introduce the 1,2,4-oxadiazole moiety.
Piperazine introduction: : Piperazine can be incorporated through nucleophilic substitution reactions.
tert-butyl and cyclopropyl group attachment: : These groups are typically introduced via Friedel-Crafts alkylation or through pre-synthesized intermediates.
Industrial Production Methods
Industrial-scale production often follows a similar synthetic route but optimized for yield and cost-efficiency. This might involve continuous flow chemistry to enhance reaction rates and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the piperazine and cyclopropyl moieties.
Reduction: : Hydrogenation can reduce the oxadiazole ring to amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify various parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution reagents: : Alkyl halides, nucleophiles like amines and thiols.
Major Products Formed
Reactions typically yield products where the functional groups have been modified, such as dealkylated piperazines, reduced oxadiazoles, or halogen-substituted pyrimidines.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of more complex molecules, its diverse functional groups allow for versatile chemical reactions.
Biology
Explored for potential as a drug candidate, particularly targeting enzyme inhibition due to its ability to mimic substrate structures.
Medicine
Investigated for its potential use in anti-cancer therapies, as some derivatives have shown cytotoxic activity.
Industry
In materials science, derivatives might be used in the development of novel polymers or as catalysts in various industrial processes.
Mechanism of Action
4-tert-butyl-2-cyclopropyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine may exert its effects by binding to specific enzymes or receptors in biological systems, inhibiting their activity. Molecular docking studies suggest it interacts with active sites through hydrogen bonds and hydrophobic interactions, affecting pathways related to cell growth and survival.
Comparison with Similar Compounds
Unique Attributes
Compared to similar pyrimidine-based compounds, its combination of functional groups is rare, offering a unique interaction profile with biological targets.
Similar Compounds
2-cyclopropyl-4-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine: : Lacks the tert-butyl group.
4-tert-butyl-2-cyclopropyl-6-(piperazin-1-yl)pyrimidine: : Lacks the oxadiazole moiety.
2,4-dicyclopropyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine: : Has additional cyclopropyl group instead of tert-butyl.
Properties
IUPAC Name |
5-[[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O/c1-14(2)19-24-18(28-25-19)13-26-8-10-27(11-9-26)17-12-16(21(3,4)5)22-20(23-17)15-6-7-15/h12,14-15H,6-11,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXCRQNSUYPBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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